molecular formula C10H15NO2 B13240780 Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Cat. No.: B13240780
M. Wt: 181.23 g/mol
InChI Key: PNCOYPCTFNKJQQ-VIFPVBQESA-N
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Description

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a chiral piperidine derivative characterized by a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom and a methyl ester group at the 3-position of the piperidine ring. This compound is of interest due to its propargyl group, which enables unique reactivity, such as participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl (3S)-1-prop-2-ynylpiperidine-3-carboxylate

InChI

InChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3/t9-/m0/s1

InChI Key

PNCOYPCTFNKJQQ-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H]1CCCN(C1)CC#C

Canonical SMILES

COC(=O)C1CCCN(C1)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Propynyl Group: The propynyl group can be introduced via an alkylation reaction using a propynyl halide.

    Esterification: The carboxylate ester can be formed through an esterification reaction involving the corresponding carboxylic acid and methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It may be explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials or as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis highlights key structural, synthetic, and functional differences between Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate and similar piperidine derivatives.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Piperidine Derivatives
Compound Name Substituent on N Ester Group Additional Groups Key Properties/Applications Reference
This compound Propargyl Methyl None Click chemistry applications N/A
(±)-Methyl 1-allyl-3-methyl-5-nitro-2-oxo-4-phenylpiperidine-3-carboxylate (1c) Allyl Methyl Nitro, methyl, phenyl Synthesized via nitro-Mannich/lactamisation cascades
Ethyl (3S)-1-(di(furan-2-yl)-2-oxoazetidinyl)piperidine-3-carboxylate Azetidinyl-furan Ethyl Oxo, furan substituents Arene-H-bonding interactions
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate Benzyl Benzyl Hydroxy, methyl Hydrogen bonding capability
Methyl (2S,3S)-2-methylpiperidine-3-carboxylate None Methyl 2-methyl substituent Conformational rigidity
Key Observations:

Propargyl vs. Allyl Groups : The propargyl group in the target compound offers distinct reactivity (e.g., alkyne-specific reactions) compared to the allyl group in compound 1c, which may undergo electrophilic additions or polymerizations .

Ester Group Variations: Methyl esters (target compound, 1c) are typically more hydrolytically stable under basic conditions than benzyl esters (), which can be cleaved via hydrogenolysis .

Crystallography and Structural Validation

  • The target compound’s stereochemistry and conformation can be confirmed using SHELXL (), a widely used program for small-molecule refinement .
  • Compound 1c’s crystal structure (if resolved) would provide insights into how nitro and phenyl groups influence packing efficiency compared to the propargyl-substituted analog .

Biological Activity

Methyl (3S)-1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by the presence of a propynyl group and an ester functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

PropertyValue
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
IUPAC Namemethyl (3S)-1-prop-2-ynylpiperidine-3-carboxylate
InChI KeyPNCOYPCTFNKJQQ-VIFPVBQESA-N
SMILESCOC(=O)C1CCCN(C1)CC#C

The compound's structure includes a piperidine ring with a propynyl substituent at the 1-position and a carboxylate ester at the 3-position, which enhances its reactivity and potential biological interactions .

Pharmacological Potential

This compound has been investigated for various pharmacological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially influencing pathways involved in pain and inflammation .
  • Receptor Modulation : The compound's interaction with specific receptors could lead to therapeutic applications in pain management or anti-inflammatory treatments .
  • Antimicrobial Activity : Similar piperidine derivatives have demonstrated antimicrobial properties, suggesting that this compound may possess similar effects, potentially inhibiting bacterial growth or biofilm formation .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to alterations in cellular signaling pathways, which may account for its observed biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaKey Features
This compoundC10H15NO2Ester derivative with propynyl group
1-(prop-2-yn-1-yl)piperidine-2-carboxylic acidC9H13NO2Different position of carboxylic group
(R)-piperidine-3-carboxylic acidC6H11NO2Structural isomer with different substituents

The presence of the propynyl group in this compound enhances its reactivity compared to other derivatives, making it a valuable candidate for further research in medicinal chemistry .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Analgesic Properties : Research indicates that compounds similar to Methyl (3S)-1-(prop-2-yn-1-yloxy) derivatives exhibit significant analgesic effects in animal models, suggesting that this compound could also provide pain relief through similar mechanisms .
  • Antimicrobial Efficacy : In vitro studies have shown that piperidine derivatives possess antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for structurally related compounds have been reported as low as 0.22 µg/mL, indicating strong antimicrobial potential .

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